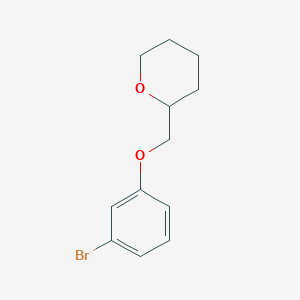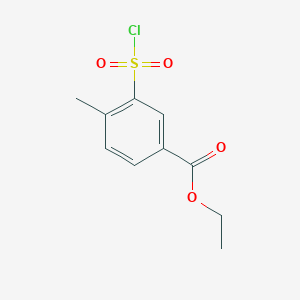![molecular formula C11H13NO3 B1517962 Acide 3-[éthyl(méthyl)carbamoyl]benzoïque CAS No. 1010797-03-1](/img/structure/B1517962.png)
Acide 3-[éthyl(méthyl)carbamoyl]benzoïque
Vue d'ensemble
Description
3-[Ethyl(methyl)carbamoyl]benzoic acid is an organic compound that consists of a benzoic acid moiety substituted at the third position with an ethyl(methyl)carbamoyl group. This compound finds utility in various fields of scientific research, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
3-[Ethyl(methyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biomolecules and possible use in drug design.
Medicine: : Explored for its therapeutic potential in various pharmacological studies.
Industry: : Utilized in the development of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylation and Methylation: : The preparation starts with the ethylation and methylation of a suitable carbamoyl precursor.
Benzoic Acid Derivation: : The resultant ethyl(methyl)carbamoyl derivative is then attached to a benzoic acid scaffold under conditions that favor carboxylation.
Purification: : The compound is purified through crystallization or chromatography to ensure a high degree of purity.
Industrial Production Methods: : Industrial-scale production involves optimized reaction conditions that maximize yield and minimize by-products. This often includes the use of continuous flow reactors and robust purification systems to handle large volumes of reactants and products efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the carbamoyl group.
Reduction: : Reductive conditions can alter the carbamoyl functional group, converting it to amine derivatives.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Reduction: : Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: : Sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate substitution on the aromatic ring.
Major Products
From Oxidation: : Oxidized derivatives with altered functional groups on the aromatic ring.
From Reduction: : Various amine derivatives of the original compound.
From Substitution: : Derivatives with additional substituents on the aromatic ring.
Mécanisme D'action
Molecular Targets and Pathways: : The mechanism by which 3-[Ethyl(methyl)carbamoyl]benzoic acid exerts its effects is still under investigation. it is believed to interact with specific enzymes and receptors, influencing various biochemical pathways. Studies suggest that the carbamoyl group plays a significant role in its binding affinity and reactivity.
Comparaison Avec Des Composés Similaires
Comparison: : Compared to other benzoic acid derivatives, 3-[Ethyl(methyl)carbamoyl]benzoic acid stands out due to the presence of the ethyl(methyl)carbamoyl group, which imparts unique chemical properties.
Similar Compounds
3-[Methyl(methyl)carbamoyl]benzoic acid
3-[Ethyl(ethyl)carbamoyl]benzoic acid
4-[Ethyl(methyl)carbamoyl]benzoic acid
These similar compounds help highlight the specific reactivity and applications of 3-[Ethyl(methyl)carbamoyl]benzoic acid. Each variation in the carbamoyl group or position on the benzoic acid ring leads to different chemical and biological properties, making 3-[Ethyl(methyl)carbamoyl]benzoic acid uniquely valuable in research.
Now it’s over to you—what do you think?
Propriétés
IUPAC Name |
3-[ethyl(methyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-12(2)10(13)8-5-4-6-9(7-8)11(14)15/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLSZOVRYWBAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517884.png)




![N-[2-(morpholin-4-yl)ethyl]thian-4-amine](/img/structure/B1517892.png)






